(3aR,7aS)-Hexahydro-3a-hydroxy-6(2H)-benzofuranone
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Overview
Description
Cleroindicin C is a naturally occurring compound isolated from the aerial parts of the plant Clerodendrum indicumCleroindicin C is characterized by its unique chemical structure, which includes a cyclohexene ring fused with a furan ring and additional oxygen-containing functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The enantioselective synthesis of Cleroindicin C involves the use of 2,4-dihydroxybenzaldehyde as a starting material. The synthesis proceeds through sequential o-quinone methide chemistry and diastereoselective dearomatization . Another method involves the synthesis from 3,3a,7,7aα-Tetrahydro-3aα-hydroxy-2H-6-benzofuranone using palladium on activated carbon and hydrogen in tetrahydrofuran at room temperature .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of Cleroindicin C. Most of the synthesis methods are designed for laboratory-scale production and involve complex reaction conditions that may not be easily scalable.
Chemical Reactions Analysis
Types of Reactions: Cleroindicin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize Cleroindicin C.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Cleroindicin C has been the subject of various scientific studies due to its potential biological activities. Some of the key applications include:
Antimicrobial Activity: Cleroindicin C has demonstrated inhibitory effects against several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
Cytotoxic Activity: It has shown cytotoxic effects against various cancer cell lines, including human leukemia and colon cancer cells.
Antioxidant Activity: Cleroindicin C exhibits free radical scavenging activity, suggesting its potential role as an antioxidant.
Mechanism of Action
. These compounds share a similar core structure but differ in their functional groups and stereochemistry. Compared to its analogs, Cleroindicin C is unique due to its specific arrangement of hydroxyl and carbonyl groups, which may contribute to its distinct biological activities .
Comparison with Similar Compounds
- Cleroindicin A
- Cleroindicin B
- Cleroindicin D
- Cleroindicin E
- Cleroindicin F
Properties
IUPAC Name |
3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBQZDMJIVJQLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2CC1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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